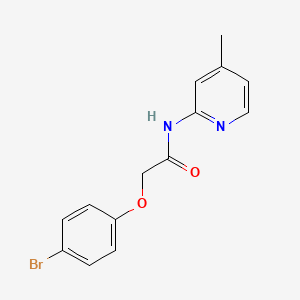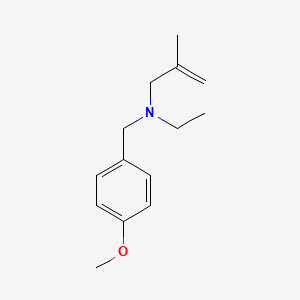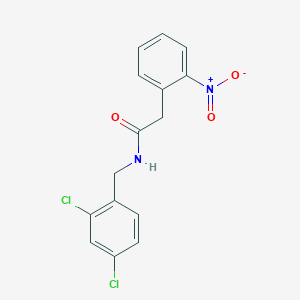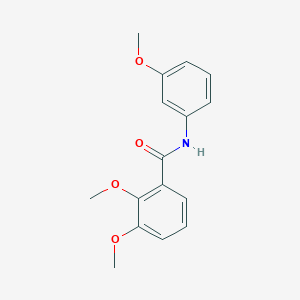![molecular formula C20H17NO3 B5823685 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MPBPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. The inhibition of these enzymes and pathways is believed to be responsible for the anti-inflammatory, anti-cancer, and anti-microbial properties of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.
Biochemical and Physiological Effects:
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one reduces inflammation and tumor growth in animal models. 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to have anti-microbial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and stability, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various fields. However, 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate the mechanism of action of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one and its potential targets in cells. Another direction is to explore the potential applications of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in materials science, such as the synthesis of novel materials with unique properties. Additionally, further studies are needed to determine the safety and efficacy of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in humans and animals.
Méthodes De Synthèse
The synthesis of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 4-hydroxybenzaldehyde and 2-methyl-2-propen-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with phenylglycine in the presence of a base such as sodium hydroxide to yield 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. The synthesis method for 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have potential as a plant growth regulator and a pesticide. In materials science, 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
(4Z)-4-[[4-(2-methylprop-2-enoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(2)13-23-17-10-8-15(9-11-17)12-18-20(22)24-19(21-18)16-6-4-3-5-7-16/h3-12H,1,13H2,2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBIQSEIGBPSE-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)

![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)

![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)


